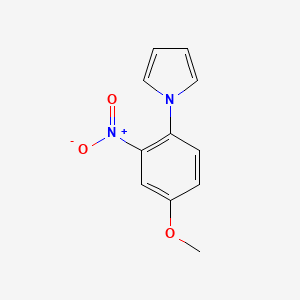

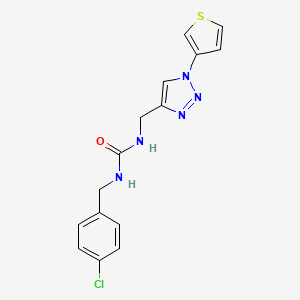

methyl (4-(N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

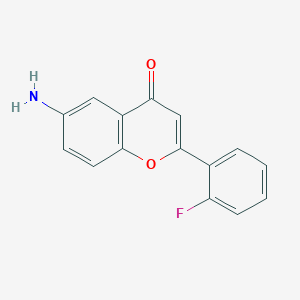

The compound you mentioned is a complex organic molecule that contains several functional groups and structural features. It includes a piperidine ring, which is a six-membered ring with one nitrogen atom . Piperidines are important in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a cyclic structure. The piperidine ring, for instance, includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.Scientific Research Applications

Inducible Nitric Oxide Synthase Inhibition

Research by Connolly et al. (2004) highlights the application of similar compounds, emphasizing the selective inhibition of inducible nitric oxide synthase (iNOS). These findings indicate potential therapeutic uses in conditions where iNOS plays a pathological role, such as inflammatory diseases. The study demonstrated that the structural modification of 4-methylaminopyridine derivatives, including the introduction of piperidine carbamate or amide groups, can lead to potent and selective iNOS inhibitors, showcasing the importance of nitrogen substitution and the structural role of the pyridine and piperidine units in conferring selectivity (Connolly et al., 2004).

Antimicrobial Activity

Shahzadi et al. (2008) synthesized and characterized a triphenyltin(IV) derivative of 4-methyl-1-piperidine carbodithioic acid (4-MePCDTA), investigating its antimicrobial activity against various plant and human pathogens. This study illustrates the compound's role in developing antimicrobial agents, providing insights into how modifications in piperidine derivatives can affect their biological activities. The findings suggest that the synthesized complex exhibits higher antibacterial and antifungal activity than the free ligand, indicating potential applications in combating microbial infections (Shahzadi, Ali, & Fettouhi, 2008).

Synthesis and Characterization of Carbamate Derivatives

The synthesis of carbamate derivatives of coumarin and chromene by Velikorodov and Imasheva (2008) provides another perspective on the utility of such compounds in chemical research. Their work, involving the condensation of methyl (3-hydroxyphenyl)carbamate with various substrates, led to the formation of methyl (4-R-2-oxo-2H-chromen-7-yl)carbamates. This research underscores the versatility of carbamate derivatives in synthesizing heterocyclic compounds, which can have significant implications in medicinal chemistry and material science (Velikorodov & Imasheva, 2008).

Antimycobacterial Activity

Kumar et al. (2008) explored the antimycobacterial activity of spiro-piperidin-4-ones, synthesized through an atom-economic and stereoselective process. The compounds exhibited significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This research highlights the potential of piperidine derivatives in developing new antimycobacterial agents, crucial for tackling tuberculosis and other mycobacterial diseases (Kumar et al., 2008).

Mechanism of Action

Target of Action

The compound’s primary target is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes, including cell signaling, growth, and division. In some cases, they may also be involved in the onset of certain types of cancer .

Mode of Action

The compound interacts with its targets by specifically inhibiting the activity of tyrosine kinases . This inhibition is achieved through numerous hydrogen bonds , hydrophobic C–H…π and π…π interactions . The compound has been structurally characterized and found to form infinite H-bonded chains through its amide, amine, and pyrimidine groups .

Biochemical Pathways

The compound’s action affects the biochemical pathways associated with tyrosine kinases. By inhibiting these enzymes, it disrupts the signaling processes they regulate. This can lead to a variety of downstream effects, including the suppression of cell growth and division .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell growth and division, due to its inhibitory effect on tyrosine kinases . This makes the compound a potential therapeutic agent for conditions characterized by overactive cell division, such as certain types of cancer .

Future Directions

Properties

IUPAC Name |

methyl N-[4-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methylsulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O4S/c1-15-13-18(7-10-21-15)24-11-8-16(9-12-24)14-22-29(26,27)19-5-3-17(4-6-19)23-20(25)28-2/h3-7,10,13,16,22H,8-9,11-12,14H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOUEBUYVMODQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide](/img/structure/B2428855.png)

![4-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2428856.png)

![4-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide](/img/structure/B2428861.png)

![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile](/img/structure/B2428863.png)

![11-(3,4-Dimethylphenyl)-5-{[(3-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2428866.png)